molecular formula C13H23NO3S B14382691 2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate CAS No. 88620-28-4

2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate

Cat. No.: B14382691
CAS No.: 88620-28-4
M. Wt: 273.39 g/mol
InChI Key: SMPXIRGPTKXMQE-UHFFFAOYSA-N
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Description

2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of 5-oxothiomorpholine-3-carboxylic acid and is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 5-oxothiomorpholine-3-carboxylate typically involves the esterification of 5-oxothiomorpholine-3-carboxylic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethylhexyl 5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The presence of the thiomorpholine ring allows for unique interactions with biological macromolecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

88620-28-4

Molecular Formula

C13H23NO3S

Molecular Weight

273.39 g/mol

IUPAC Name

2-ethylhexyl 5-oxothiomorpholine-3-carboxylate

InChI

InChI=1S/C13H23NO3S/c1-3-5-6-10(4-2)7-17-13(16)11-8-18-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)

InChI Key

SMPXIRGPTKXMQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1CSCC(=O)N1

Origin of Product

United States

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